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molecular formula C14H17NO6 B3033062 Diethyl 2-(4-nitrobenzyl)malonate CAS No. 7598-70-1

Diethyl 2-(4-nitrobenzyl)malonate

Cat. No. B3033062
M. Wt: 295.29 g/mol
InChI Key: DDENYKBUELXLAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06534513B1

Procedure details

Diethyl malonate (7.41 g, 46.3 mmol) was added to a slurry of NaH (60% oil dispersion, 2.04 g, 50.9 mmol) in THF (200 ml) and stirred for 15 min, before adding a solution of 4-nitrobenzyl bromide (10.0 g, 46.3 mmol) in THF (100 ml) by cannula. The reaction was stirred for 3 h at room temperature then quenched by the addition of water (100 ml). The aqueous layer was separated and extracted with Et2O (200 ml). The combined organic layers were washed with brine (200 ml), dried (MgSO4) and the solvent evaporated in vacuo to give an off-white solid. Trituration with Et2O/hexane (1:5, 100 ml), removal of the solid by filtration and concentration of the filtrate in vacuo gave an oil which was purified by chromatography (SiO2;EtOAc/hexane 1:3) to give the title compound as an oil (9.4 g), containing about 20% diethyl malonate. δH (CDCl3) 8.15 (2H, d, J 8.8 Hz, Ar—H), 7.39 (2H, d, J 8.7 Hz, Ar—H), 4.25-4.11 (4H, m, CH2CH3), 3.67 (1H, t, J 7.8 Hz, CHCH2Ar), 3.32 (2H, d, J 7.8 Hz, CHCH2Ar) and 1.23 (6H, t, J 7.2 Hz, CH2CH3).
Quantity
7.41 g
Type
reactant
Reaction Step One
Name
Quantity
2.04 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:9][CH2:10][CH3:11])(=[O:8])[CH2:2][C:3]([O:5][CH2:6][CH3:7])=[O:4].[H-].[Na+].[N+:14]([C:17]1[CH:24]=[CH:23][C:20]([CH2:21]Br)=[CH:19][CH:18]=1)([O-:16])=[O:15]>C1COCC1>[CH2:10]([O:9][C:1](=[O:8])[CH:2]([CH2:21][C:20]1[CH:23]=[CH:24][C:17]([N+:14]([O-:16])=[O:15])=[CH:18][CH:19]=1)[C:3]([O:5][CH2:6][CH3:7])=[O:4])[CH3:11] |f:1.2|

Inputs

Step One
Name
Quantity
7.41 g
Type
reactant
Smiles
C(CC(=O)OCC)(=O)OCC
Name
Quantity
2.04 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(CBr)C=C1
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
stirred for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction was stirred for 3 h at room temperature
Duration
3 h
CUSTOM
Type
CUSTOM
Details
then quenched by the addition of water (100 ml)
CUSTOM
Type
CUSTOM
Details
The aqueous layer was separated
EXTRACTION
Type
EXTRACTION
Details
extracted with Et2O (200 ml)
WASH
Type
WASH
Details
The combined organic layers were washed with brine (200 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to give an off-white solid
CUSTOM
Type
CUSTOM
Details
Trituration with Et2O/hexane (1:5, 100 ml), removal of the solid
FILTRATION
Type
FILTRATION
Details
by filtration and concentration of the filtrate in vacuo
CUSTOM
Type
CUSTOM
Details
gave an oil which
CUSTOM
Type
CUSTOM
Details
was purified by chromatography (SiO2;EtOAc/hexane 1:3)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(C)OC(C(C(=O)OCC)CC1=CC=C(C=C1)[N+](=O)[O-])=O
Measurements
Type Value Analysis
AMOUNT: MASS 9.4 g
YIELD: CALCULATEDPERCENTYIELD 68.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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